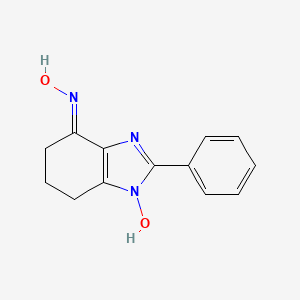
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one, also known as EPC, is a flavonoid compound that has been extensively studied for its potential therapeutic applications. In
作用機序
The mechanism of action of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress, which may help to prevent and treat a variety of diseases. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has also been shown to have anticancer effects, including the induction of apoptosis and inhibition of cell proliferation. Additionally, 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress.
実験室実験の利点と制限
One advantage of using 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been extensively studied, and there is a large body of literature on its potential therapeutic applications. However, one limitation of using 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.
将来の方向性
There are many potential future directions for research on 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one. One area of interest is the development of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one-based therapies for the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one and to identify specific signaling pathways that it modulates. Finally, there is a need for more research on the safety and toxicity of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one, particularly in humans.
合成法
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Microbial synthesis involves the use of microorganisms to produce the compound. The most commonly used method for synthesizing 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one is chemical synthesis, which involves the reaction between 2-pyridone and ethyl acetate in the presence of a catalyst.
科学的研究の応用
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Studies have shown that 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may help to prevent and treat a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
特性
IUPAC Name |
6-ethyl-7-hydroxy-3-pyridin-2-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-10-7-11-15(8-14(10)18)20-9-12(16(11)19)13-5-3-4-6-17-13/h3-9,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSJVTCXISNKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)






![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)


![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910871.png)
![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)
